2,4,5-Trimethoxy-3-methylaniline
Description
Contextualization of Aromatic Amines and Methoxylated Benzenes in Advanced Synthesis
Aromatic amines, or anilines, are a cornerstone of organic chemistry, serving as indispensable precursors to a vast array of functional molecules. chemicalbook.comnih.gov Their utility stems from the reactive amino group attached to a stable aromatic ring, a combination that allows for a diverse range of chemical transformations. researchgate.net They are fundamental in the production of pharmaceuticals, agrochemicals, dyes, and polymers. nih.govchemdad.com The amino group can be readily converted into a variety of other functionalities, most notably through diazotization reactions, which form highly versatile diazonium salts. researchgate.netmdpi.com
Methoxylated benzenes, on the other hand, are aromatic compounds bearing one or more methoxy (B1213986) groups (–OCH₃). These groups are powerful electron-donating groups, which significantly influence the reactivity of the aromatic ring. chemicalbook.com They activate the ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. chemicalbook.com This electronic effect is crucial in controlling the regioselectivity of reactions, a key challenge in complex molecule synthesis. Furthermore, the methoxy groups can influence the solubility and electronic properties of the final products, which is of particular importance in materials science and medicinal chemistry. nih.gov
Historical Development and Evolution of Synthetic Strategies for Anilines
The history of aniline (B41778) synthesis is a story of chemical innovation. Initially, anilines were obtained from natural sources. However, the burgeoning chemical industry of the 19th century demanded more efficient and scalable methods. The reduction of nitroarenes to anilines became the first major industrial process, a method that is still widely used today. nih.gov
Over the decades, the synthetic chemist's toolbox for aniline synthesis has expanded dramatically. Beyond the classical reduction of nitroarenes, modern methods offer greater control and versatility:
Palladium-catalyzed C-H olefination: This method allows for the direct functionalization of aniline derivatives at the para position, providing a more efficient route to certain substituted anilines. rsc.org
Photoredox catalysis: This emerging field utilizes light to drive chemical reactions, enabling the synthesis of anilines under mild conditions. One innovative approach involves the photoredox-cobalt dehydrogenative coupling of amines and ketones. mpg.de
Buchwald-Hartwig amination: This powerful cross-coupling reaction has become a mainstay for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide variety of anilines from aryl halides or triflates and amines.
Electrophilic amination: Reagents like hydroxylamine-O-sulfonic acid (HSA) can be used to directly aminate arylboronic acids, providing a complementary approach to traditional methods. nih.gov
A common synthetic route to polysubstituted anilines like 2,4,5-Trimethoxy-3-methylaniline likely involves the nitration of a corresponding polysubstituted benzene (B151609), followed by reduction of the nitro group. For instance, the synthesis of the related compound 2,4,5-trimethoxyaniline (B1590575) is achieved by the reduction of 2,4,5-trimethoxynitrobenzene. uni.lu A plausible synthesis for this compound would therefore start from 1,2,4-trimethoxy-3-methylbenzene, which would first be nitrated and then reduced to the target aniline.
Overview of Structural Features and Their Chemical Significance
The structure of this compound is key to its reactivity and potential applications. The molecule possesses a benzene ring substituted with an amino group, three methoxy groups, and a methyl group.
| Feature | Position | Chemical Significance |
| Amino Group (-NH₂) | C1 | A primary aromatic amine, it is basic and nucleophilic. It is a strong activating group, directing electrophilic substitution to the ortho and para positions. It can also be diazotized to form a highly reactive diazonium salt. researchgate.netmdpi.com |
| Methoxy Group (-OCH₃) | C2, C4, C5 | These are strong electron-donating groups that activate the aromatic ring towards electrophilic attack. chemicalbook.com Their positions influence the regioselectivity of reactions. The ortho and para methoxy groups strongly activate the ring, while the meta methoxy group has a less pronounced effect. The presence of multiple methoxy groups can lead to highly activated and electron-rich aromatic systems. nih.gov |
| Methyl Group (-CH₃) | C3 | An electron-donating group, though weaker than the methoxy groups. It contributes to the overall electron density of the aromatic ring and can influence the steric environment around the adjacent functional groups. |
The interplay of these substituents makes this compound a highly electron-rich and sterically hindered molecule. The amino group's directing effect, combined with the activating and directing effects of the three methoxy groups and the methyl group, will dictate the outcome of further chemical transformations.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₅NO₃ |
| Molecular Weight | 197.23 g/mol |
| Appearance | Likely a solid at room temperature, given the properties of similar polysubstituted anilines. |
| SMILES | CC1=C(C(=CC(=C1OC)OC)N)OC |
| InChI | InChI=1S/C10H15NO3/c1-6-9(13-3)7(11)5-8(12-2)10(6)14-4/h5H,11H2,1-4H3 |
| Predicted Mass Spectrum (m/z) | [M+H]⁺: 198.1125, [M+Na]⁺: 220.0944 |
Data sourced from PubChem. rsc.org
Significance of the Compound as a Research Target and Synthetic Precursor
While specific, large-scale applications of this compound are not widely documented in publicly available literature, its structural motifs are found in a variety of biologically active molecules. The trimethoxyphenyl moiety, in particular, is a well-known pharmacophore present in numerous natural products and synthetic drugs with a wide range of therapeutic properties, including anticancer and antimicrobial activities. nist.gov
For example, the 3,4,5-trimethoxyphenyl group is a key structural feature of the potent anticancer drug combretastatin (B1194345) A-4 and its derivatives. wikipedia.org The substitution pattern of this compound, with its additional methyl group, offers a unique scaffold for the design of novel bioactive compounds. The presence of the reactive amino group allows for its incorporation into larger molecular frameworks through a variety of chemical reactions, such as amide bond formation or the synthesis of heterocyclic systems.
The closely related compound, 2,4,6-trimethylaniline, is a known precursor for the synthesis of bulky ligands used in organometallic chemistry, such as N-heterocyclic carbenes (NHCs) found in Grubbs' catalysts for olefin metathesis. This suggests that this compound could also serve as a precursor for novel ligands with unique electronic and steric properties, potentially leading to catalysts with enhanced reactivity or selectivity.
Furthermore, the study of polysubstituted anilines like this compound contributes to a deeper understanding of structure-reactivity relationships in organic chemistry. Investigating how the combination of multiple electron-donating groups and steric hindrance affects the reactivity of the aniline core can provide valuable insights for the design of new synthetic methodologies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,5-trimethoxy-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-6-9(13-3)7(11)5-8(12-2)10(6)14-4/h5H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKTWEGESQSYBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1OC)OC)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Process Optimization for 2,4,5 Trimethoxy 3 Methylaniline
Established Retrosynthetic Pathways and Mechanistic Considerations
Traditional synthesis of 2,4,5-Trimethoxy-3-methylaniline relies on well-established aromatic chemistry. The primary approaches involve the late-stage introduction of the amine functionality onto a pre-functionalized benzene (B151609) ring.
Reductive Amination Approaches and Variations
Reductive amination represents a powerful method for amine synthesis, typically proceeding through the reaction of a carbonyl compound (an aldehyde or ketone) with ammonia (B1221849) to form an imine, which is then reduced in situ to the corresponding primary amine. d-nb.infonih.gov For the synthesis of this compound, this pathway commences with the corresponding benzaldehyde (B42025) derivative.
The key intermediate for this approach is 2,4,5-Trimethoxy-3-methylbenzaldehyde . The synthesis of structurally similar aldehydes, such as 2,5-dimethoxy-3-methylbenzaldehyde, has been achieved via the oxidation of the corresponding hydroxymethyl precursor with selenium dioxide. mdma.ch A plausible synthesis for 2,4,5-Trimethoxy-3-methylbenzaldehyde could follow a similar multi-step sequence starting from a suitably substituted phenol.
Once the aldehyde is obtained, it undergoes reductive amination. The reaction mechanism involves the initial formation of a carbinolamine intermediate from the aldehyde and ammonia, which then dehydrates to form an imine. This imine is subsequently reduced by a hydride source to yield the final aniline (B41778). The choice of reducing agent is critical to prevent the reduction of the starting aldehyde and to ensure high selectivity for the primary amine. While classic reagents like sodium borohydride (B1222165) can be used, milder and more selective agents are often preferred. organic-chemistry.org
Modern variations often employ catalytic systems that are more efficient and selective. Iron-based catalysts, for example, have been successfully used for the reductive amination of a wide range of ketones and aldehydes using aqueous ammonia and molecular hydrogen. d-nb.infonih.gov
Table 1: Catalyst Systems for Reductive Amination of Carbonyls with Ammonia
| Catalyst System | Reducing Agent | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Fe/(N)SiC | H₂ (6.5 MPa) | 140°C, aq. NH₃ | Earth-abundant metal, reusable, tolerates various functional groups. | d-nb.infonih.gov |
| Amorphous Co particles | H₂ (1-10 bar) | 80°C, aq. NH₃ | High selectivity, mild conditions, ligand-free. | organic-chemistry.org |
| Pt/CoFe-LDH | H₂ (2 MPa) | 80°C, aq. NH₃, IPA | High activity and selectivity for primary amine. | researchgate.net |
| Sodium Cyanoborohydride (NaBH₃CN) | Self (hydride source) | Mild acidic pH (4-5) | Selective for imine reduction over carbonyl. | scielo.org.co |
Nitration-Reduction Sequences on Methylated Trimethoxybenzene Scaffolds
A more classical and widely used approach for synthesizing aromatic amines is the nitration of an aromatic ring followed by the reduction of the nitro group. researchgate.net This two-step sequence is highly reliable and its application to the synthesis of this compound would begin with a methylated trimethoxybenzene precursor.
The logical starting material for this sequence is 1,2,4-trimethoxy-5-methylbenzene . The nitration of this substrate is the critical step. The directing effects of the methoxy (B1213986) and methyl groups guide the incoming electrophile (the nitronium ion, NO₂⁺). Methoxy groups are strongly activating and ortho-, para-directing, while the methyl group is also activating and ortho-, para-directing. In the case of 1,2,4-trimethoxybenzene, nitration has been shown to yield the 2,3-dinitro derivative, highlighting the powerful activating nature of the methoxy groups. mdpi.com For the methylated scaffold, the position flanked by two methoxy groups (C6) and the position para to the C1-methoxy group (C5, already occupied) would be highly activated. The synthesis of the required 2,4,5-trimethoxy-3-methylnitrobenzene intermediate would depend on achieving regioselective nitration at the C3 position.
Once the nitro-intermediate is synthesized, its reduction to the amine is typically straightforward. A variety of methods can be employed:
Catalytic Hydrogenation: This is a clean and efficient method, often utilizing catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel. researchgate.netaidic.it The reaction is typically carried out under a hydrogen atmosphere. For instance, the hydrogenation of various nitrobenzene (B124822) derivatives has been successfully achieved using Ruthenium on ordered mesoporous carbon (Ru/CMK-3), showing excellent selectivity. researchgate.net
Metal/Acid Reduction: Classic methods involve the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). This generates the reducing agent in situ.
Table 2: Comparison of Reduction Methods for Aromatic Nitro Compounds
| Method | Reagents | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or Pt/C or Ru-based catalyst | High yield, clean byproducts (H₂O), catalyst can be recycled. | Requires specialized pressure equipment, potential for dehalogenation on substituted rings. | researchgate.netaidic.itgoogle.com |
| Metal/Acid Reduction | Sn/HCl or Fe/HCl | Inexpensive, robust, does not require pressure vessels. | Generates large amounts of metallic waste, harsh acidic conditions, difficult workup. | aidic.it |
Multi-Step Conversions from Readily Available Aromatic Precursors
Complex aniline derivatives can also be constructed through longer, multi-step synthetic sequences starting from simpler, commercially available aromatic compounds. For this compound, a plausible route could start from a simpler phenol, such as 4-methoxy-2-methylphenol. The synthesis of the related 2,5-dimethoxy-3-methylbenzaldehyde from this precursor involved steps like hydroxymethylation, methylation, and oxidation. mdma.ch
Innovative and Sustainable Synthetic Routes
Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. These principles are being actively applied to the synthesis of amines.
Catalytic Hydrogenation and Transfer Hydrogenation Strategies
As mentioned, catalytic hydrogenation is a cornerstone of nitro group reduction. Innovations in this area focus on developing more active, selective, and reusable catalysts. Ruthenium, nickel, and platinum catalysts supported on materials like ordered mesoporous carbons (e.g., CMK-3) or hypercrosslinked polystyrene show high efficiency in nitrobenzene hydrogenation. researchgate.netaidic.it
Transfer hydrogenation offers a significant advantage by avoiding the need for high-pressure hydrogen gas. Instead, a hydrogen donor molecule, such as formic acid, isopropanol, or sodium formate, is used in the presence of a metal catalyst. nih.gov This technique is often safer and more practical for laboratory-scale synthesis. Chiral transition metal catalysts have been developed for asymmetric transfer hydrogenation, which is particularly valuable in pharmaceutical synthesis. nih.gov These methods are highly applicable to both the reduction of nitro intermediates and the reductive amination of aldehydes.
Green Chemistry Principles in Amination Reactions
The synthesis of amines is a key area for the application of green chemistry principles. Reductive amination is inherently more atom-economical than nitration-reduction pathways, which generate stoichiometric waste from both the nitrating agent and the reductant.
Key green chemistry considerations in the synthesis of this compound include:
Catalyst Choice: Utilizing catalysts based on earth-abundant and less toxic metals like iron or cobalt instead of precious metals like platinum or palladium. d-nb.infoorganic-chemistry.org
Solvent Selection: Employing water or other green solvents instead of volatile organic compounds (VOCs). The use of aqueous ammonia in reductive amination is a prime example. d-nb.inforesearchgate.net
Energy Efficiency: Developing catalysts that operate under milder conditions (lower temperature and pressure) to reduce energy consumption. organic-chemistry.org
Alternative Energy Sources: Exploring novel methods like electrochemical reductive amination, which uses renewable electricity to drive the reaction, represents a frontier in sustainable synthesis. chemrxiv.org
By integrating these innovative and sustainable approaches, the synthesis of complex molecules like this compound can be achieved with greater efficiency and a reduced environmental footprint.
Flow Chemistry Applications for Enhanced Efficiency and Scalability
Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals, offering significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. google.comvapourtec.com The principles of flow chemistry are particularly well-suited for reactions that are highly exothermic or involve hazardous reagents, such as nitration and catalytic reduction, which are key steps in the synthesis of many anilines. ewadirect.comnih.gov
A plausible and efficient synthetic route to this compound in a continuous flow setup would involve a two-step process: the nitration of a suitable precursor, 1,2,4-trimethoxy-3-methylbenzene, followed by the reduction of the resulting nitro compound, 2,4,5-trimethoxy-3-methylnitrobenzene.
Step 1: Continuous Flow Nitration of 1,2,4-trimethoxy-3-methylbenzene
The nitration of aromatic compounds is a classic electrophilic substitution reaction that is often carried out using a mixture of nitric acid and sulfuric acid. chemguide.co.uk In a flow chemistry setting, this reaction can be performed with enhanced safety and control. nih.gov The precursor, 1,2,4-trimethoxy-3-methylbenzene, can be synthesized from commercially available starting materials such as vanillin. researchgate.net
In a typical flow setup, a stream of 1,2,4-trimethoxy-3-methylbenzene dissolved in a suitable solvent would be continuously mixed with a stream of the nitrating agent (e.g., a solution of nitric acid in sulfuric acid) in a microreactor or a packed-bed reactor. The precise control over stoichiometry, reaction time, and temperature afforded by the flow system allows for the optimization of the reaction to favor the desired mono-nitration product, 2,4,5-trimethoxy-3-methylnitrobenzene, while minimizing the formation of byproducts. The enhanced heat transfer in microreactors is particularly beneficial for managing the exothermicity of the nitration reaction. corning.com
Step 2: Continuous Flow Catalytic Reduction of 2,4,5-trimethoxy-3-methylnitrobenzene
The subsequent reduction of the nitro group to an amine is a critical step in the synthesis of the target aniline. Catalytic hydrogenation is a common and efficient method for this transformation. researchgate.net In a continuous flow process, a solution of 2,4,5-trimethoxy-3-methylnitrobenzene can be passed through a heated column packed with a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of a hydrogen source. acs.orgnih.gov
Continuous flow hydrogenation offers several advantages, including improved catalyst handling and longevity, as well as enhanced safety by minimizing the volume of hydrogen gas present at any given time. The reaction parameters, such as temperature, pressure, and flow rate, can be precisely controlled to achieve high conversion and selectivity to the desired this compound. nih.gov
| Parameter | Typical Range | Benefit in Flow Chemistry |
| Nitration Temperature | 0 - 50 °C | Precise temperature control prevents over-nitration and side reactions. |
| Nitration Residence Time | Seconds to minutes | Short reaction times increase throughput. |
| Reduction Temperature | 25 - 100 °C | Efficient heat transfer allows for safe operation at optimal temperatures. |
| Reduction Pressure | 1 - 50 bar | Controlled pressure enhances reaction rates and safety. |
| Catalyst | Pd/C, Raney Ni, PtO2 | Packed-bed reactors allow for easy catalyst separation and reuse. |
Enantioselective Synthesis of Chiral Derivatives
While this compound itself is an achiral molecule, it can serve as a valuable precursor for the synthesis of chiral derivatives. The development of enantioselective methods to introduce chirality is a significant area of modern organic synthesis, particularly for the preparation of biologically active compounds. acs.orgprinceton.edu
One common approach to introduce chirality is through the enantioselective acylation of the amine. This can be achieved using a chiral acylating agent or through a kinetic resolution process catalyzed by a chiral catalyst. For instance, the reaction of this compound with a chiral carboxylic acid derivative in the presence of a coupling agent could lead to the formation of a pair of diastereomeric amides, which could then be separated by chromatography or crystallization.
Alternatively, enzymatic resolutions have proven to be highly effective for the synthesis of enantiopure amines and their derivatives. Lipases, for example, can catalyze the enantioselective acylation of a racemic amine, leading to the formation of an enantioenriched amide and the unreacted amine enantiomer.
Another strategy involves the derivatization of the aniline with a chiral auxiliary, followed by a diastereoselective reaction and subsequent removal of the auxiliary. This approach allows for the creation of new stereocenters with high levels of stereocontrol. The specific choice of chiral auxiliary and reaction conditions would depend on the desired target molecule.
| Method | Description | Potential Application |
| Chiral Derivatizing Agents | Reaction with a chiral reagent to form diastereomers. acs.org | Separation of racemic mixtures of compounds derived from the aniline. |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer. | Production of enantiopure acylated derivatives. |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. rsc.org | Direct synthesis of chiral products from the aniline. |
Purification Techniques for High-Purity Synthesis
The isolation of high-purity this compound is crucial for its subsequent applications. The choice of purification method depends on the nature of the impurities present in the crude product. Common impurities in the synthesis of anilines can include unreacted starting materials, byproducts from side reactions (e.g., over-nitrated species or products of incomplete reduction), and residual catalyst.
Crystallization
Crystallization is a powerful technique for the purification of solid organic compounds. nih.gov The crude this compound can be dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly. The desired product will crystallize out of the solution, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical and is typically determined empirically to find a system where the aniline has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble. For substituted anilines, common crystallization solvents include ethanol, methanol, toluene, and mixtures with hexane (B92381) or heptane. iucr.org
Distillation
For liquid anilines or those with a relatively low melting point, vacuum distillation can be an effective purification method. prepchem.com By reducing the pressure, the boiling point of the compound is lowered, which can prevent thermal decomposition. Fractional distillation can be employed to separate the target aniline from impurities with different boiling points.
Chromatography
Column chromatography is a versatile technique for the purification of a wide range of organic compounds, including substituted anilines. rsc.org The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina. An eluent (a solvent or mixture of solvents) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase. This method is particularly useful for removing impurities with similar polarities to the product.
| Technique | Principle | Applicability for this compound |
| Crystallization | Difference in solubility between the product and impurities. | Effective for removing less soluble or more soluble impurities. |
| Vacuum Distillation | Difference in boiling points under reduced pressure. | Suitable if the compound is a liquid or low-melting solid and thermally stable. |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | Highly effective for separating a wide range of impurities. |
Chemical Reactivity and Derivatization Studies of 2,4,5 Trimethoxy 3 Methylaniline
Electrophilic Aromatic Substitution Reactions on the Aromatic Nucleus
The aromatic ring of 2,4,5-Trimethoxy-3-methylaniline is electron-rich due to the cumulative electron-donating effects of the amino, methoxy (B1213986), and methyl substituents. These groups are known as activating groups in electrophilic aromatic substitution (EAS) and direct incoming electrophiles to specific positions. In this molecule, all substituents direct ortho and para. The only unsubstituted position on the ring is C6, which is ortho to a methoxy group and the amino group, and meta to the other substituents. Consequently, electrophilic substitution is strongly directed to this C6 position.
Halogenation Reactions and Regioselectivity
The high electron density of the aromatic ring facilitates halogenation reactions, such as bromination and chlorination. Aniline (B41778) and its derivatives are so reactive that they can be halogenated without a catalyst, often leading to multiple substitutions. wikipedia.orgbyjus.com For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline (B120722) as a white precipitate. wikipedia.orgyoutube.com
For this compound, the reaction with a halogenating agent like bromine (Br₂) or N-bromosuccinimide (NBS) is expected to be rapid and highly regioselective. The substitution will occur at the only available C6 position. Given the high activation of the ring, controlling the reaction to prevent potential side reactions or degradation may require mild conditions. nih.gov The use of copper(II) halides in ionic liquids has been reported as a method for the regioselective para-halogenation of unprotected anilines, offering a safer alternative to traditional methods. nih.gov
Table 1: Predicted Halogenation of this compound
| Reactant | Reagent(s) | Predicted Product | Regioselectivity |
| This compound | Br₂ | 6-Bromo-2,4,5-trimethoxy-3-methylaniline | C6-substitution |
| This compound | N-Chlorosuccinimide (NCS) | 6-Chloro-2,4,5-trimethoxy-3-methylaniline | C6-substitution |
Nitration and Sulfonation Patterns
Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. brainly.com The amino group of anilines is highly susceptible to oxidation and protonation under these strongly acidic conditions. Protonation of the amino group forms an anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. quora.comkhanacademy.org This can lead to a mixture of products, including a significant amount of the meta-nitro isomer, which is unexpected for a typical activated ring. quora.comkhanacademy.org
To circumvent this, the amino group is often protected by acylation before nitration. The resulting acetanilide (B955) is still a strong ortho-, para-director but is less prone to oxidation and protonation. youtube.comulisboa.pt For this compound, direct nitration would likely lead to nitration at the C6 position, but protection of the amine as an acetamide (B32628) (forming N-(2,4,5-trimethoxy-3-methylphenyl)acetamide) would ensure a cleaner reaction and higher yield of the C6-nitro product.
Sulfonation introduces a sulfonic acid group (-SO₃H) and is typically carried out with fuming sulfuric acid (H₂SO₄/SO₃). Similar to nitration, the amino group can be protonated. The sulfonation of aniline at high temperatures (180 °C) yields sulfanilic acid (p-aminobenzenesulfonic acid). wikipedia.org For this compound, sulfonation would be expected to occur at the C6 position. Recent methods have explored direct sulfonylation of anilines using sulfinate salts under visible light photocatalysis, offering a milder alternative to harsh acidic conditions. nih.govrsc.org Another approach involves a one-pot sulfamation and thermal sulfonation reaction, which can provide control over ortho-para selectivity. nih.gov
Table 2: Predicted Nitration and Sulfonation of this compound
| Reaction | Reagent(s) | Predicted Product (at C6) | Remarks |
| Nitration | HNO₃, H₂SO₄ | 6-Nitro-2,4,5-trimethoxy-3-methylaniline | Protection of the amine group is recommended to avoid side reactions. ulisboa.pt |
| Sulfonation | H₂SO₄, SO₃ | 6-Amino-2,3,4-trimethoxy-5-methylbenzenesulfonic acid | Reaction is reversible and may require specific conditions to control. |
Friedel-Crafts Reactions on Activated Aromatic Systems
Traditional Friedel-Crafts alkylation and acylation reactions are generally not successful with anilines. The amino group is a Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the aromatic ring towards electrophilic substitution. youtube.comwikipedia.org
However, modifications of the Friedel-Crafts reaction have been developed for highly activated anilines. A notable example is the reaction of 3,5-dimethoxyaniline (B133145) with various aldehydes in the presence of trifluoroacetic acid (TFA) and triethylsilane (TES) as a reducing agent. thieme-connect.comresearchgate.net This one-pot procedure results in highly regioselective Friedel-Crafts alkylation at the para-position to the amino group. researchgate.netthieme-connect.com This method is successful due to the high electron-density of the aniline and the use of a Brønsted acid (TFA) instead of a Lewis acid, which avoids the deactivating complex formation. thieme-connect.com Given the structural similarities and high activation, it is plausible that this compound could undergo a similar regioselective alkylation at the C6 position with aldehydes and TFA/TES.
Table 3: Example of a Modified Friedel-Crafts Alkylation on an Analogous Aniline
| Aniline Substrate | Aldehyde | Reagents | Product | Yield | Reference |
| 3,5-Dimethoxyaniline | 4-Bromobenzaldehyde | TFA, TES, CH₂Cl₂ | 4-(4-Bromobenzyl)-3,5-dimethoxyaniline | 93% | thieme-connect.comthieme-connect.com |
Transformations Involving the Amine Functional Group
The amine group itself is a site of significant reactivity, allowing for a range of derivatization reactions.
N-Alkylation and N-Acylation Reactions
N-Alkylation is the substitution of a hydrogen atom on the amine with an alkyl group. This can be achieved using alkyl halides, though this method can sometimes lead to over-alkylation. google.com A more controlled and greener approach is the N-alkylation of amines with alcohols, often catalyzed by transition metal complexes like iridium or ruthenium. nih.govacs.org These reactions are versatile and can be applied to a wide range of substituted anilines. nih.govrsc.org For a sterically hindered aniline like this compound, the reaction rate might be slower compared to less substituted anilines. nih.gov
N-Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride (B1165640), to form an amide. This reaction is typically straightforward and is often used to protect the amino group during other synthetic steps, as discussed in the context of nitration. youtube.comulisboa.pt The reaction of this compound with acetyl chloride or acetic anhydride would yield N-(2,4,5-trimethoxy-3-methylphenyl)acetamide. The steric hindrance around the amino group might require slightly more forcing conditions or longer reaction times. acs.org
Table 4: General N-Alkylation and N-Acylation Reactions
| Transformation | Reagent Type | General Product |
| N-Alkylation | Alkyl Halide (R-X) or Alcohol (R-OH) | N-Alkyl-2,4,5-trimethoxy-3-methylaniline |
| N-Acylation | Acyl Halide (RCOCl) or Anhydride ((RCO)₂O) | N-Acyl-2,4,5-trimethoxy-3-methylaniline |
Diazotization and Subsequent Conversion to Arenediazonium Salts
The reaction of a primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl or H₂SO₄ at low temperatures (0–5 °C), is known as diazotization. wikipedia.orgpressbooks.publumenlearning.com This reaction converts the amino group into a diazonium salt group (-N₂⁺).
Arenediazonium salts are highly valuable synthetic intermediates because the dinitrogen group (N₂) is an excellent leaving group and can be replaced by a wide variety of nucleophiles. pressbooks.pubchemistrysteps.com This includes halides (Sandmeyer reaction), cyanide, hydroxyl, and even a hydrogen atom (deamination). pressbooks.publumenlearning.com The diazotization of electron-rich anilines is generally efficient. acs.org The resulting 2,4,5-trimethoxy-3-methylbenzenediazonium salt can then be used to synthesize a diverse array of other substituted aromatic compounds that might be difficult to prepare directly. wikipedia.orgchemistrysteps.com For instance, reaction of the diazonium salt with copper(I) bromide would yield 1-bromo-2,4,5-trimethoxy-3-methylbenzene.
Table 5: Common Reactions of Arenediazonium Salts
| Diazonium Salt Reagent | Product Functional Group | Common Name/Type |
| CuCl / HCl | -Cl | Sandmeyer Reaction |
| CuBr / HBr | -Br | Sandmeyer Reaction |
| CuCN / KCN | -CN | Sandmeyer Reaction |
| KI | -I | - |
| H₂O, heat | -OH | Hydrolysis |
| H₃PO₂ | -H | Deamination |
Formation of Schiff Bases and Imines
The primary amine functionality of this compound allows it to readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. youtube.comnih.gov This reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (azomethine group). researchgate.netyoutube.com The reaction is typically catalyzed by acid and is reversible. libretexts.orgmasterorganicchemistry.com
The formation of Schiff bases is a versatile method for introducing a wide range of substituents onto the aniline nitrogen, thereby modifying its electronic and steric properties. The general reaction can be represented as follows:
R-CHO (Aldehyde) + H₂N-Ar → R-CH=N-Ar (Schiff base) + H₂O R₂C=O (Ketone) + H₂N-Ar → R₂C=N-Ar (Schiff base) + H₂O
Where Ar represents the 2,4,5-trimethoxy-3-methylphenyl group.
The stability and reactivity of the resulting Schiff base are influenced by the nature of the aldehyde or ketone used. Aromatic aldehydes, for instance, often yield stable, crystalline Schiff bases. nih.gov Various synthetic methodologies can be employed for the synthesis of Schiff bases, including conventional heating, microwave irradiation, and the use of green catalysts like natural acids. researchgate.netorganic-chemistry.org
| Reactant 1 | Reactant 2 | Product Type | General Reaction Conditions |
|---|---|---|---|
| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | N-Benzylidene-2,4,5-trimethoxy-3-methylaniline | Acid catalysis, reflux in a suitable solvent (e.g., ethanol) |
| This compound | Aliphatic Ketone (e.g., Acetone) | N-(propan-2-ylidene)-2,4,5-trimethoxy-3-methylaniline | Acid catalysis, may require removal of water to drive equilibrium |
Oxidation and Reduction Chemistry of the Compound and its Derivatives
The electrochemical behavior of aniline and its derivatives has been a subject of extensive study. nih.gov The oxidation of anilines can proceed through various mechanisms, often involving the formation of radical cations and subsequent coupling reactions. The oxidation potential of aniline derivatives is influenced by the nature and position of substituents on the aromatic ring. rsc.org For this compound, the electron-donating methoxy groups are expected to lower its oxidation potential, making it more susceptible to oxidation compared to unsubstituted aniline.
Electrochemical oxidation of anilines can lead to the formation of a variety of products, including quinone imines and polymeric materials. mdpi.com The specific products formed depend on the reaction conditions, such as the electrode material, solvent, and supporting electrolyte. researchgate.net
The nitro derivatives of this compound can be synthesized and subsequently reduced to the corresponding amine. The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. This can be achieved using various reducing agents, such as tin(II) chloride in the presence of a strong acid. This reduction is a key step in the synthesis of many substituted anilines. researchgate.net
| Starting Material | Reaction Type | Typical Reagents/Conditions | General Product |
|---|---|---|---|
| This compound | Electrochemical Oxidation | Platinum electrode, suitable solvent and electrolyte | Radical cations, quinone imines, polymeric products |
| Nitro-derivative of this compound | Chemical Reduction | SnCl₂/HCl or other standard reducing agents | This compound |
Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig, Ullmann) for C-N and C-C Bond Formation
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. researchgate.netresearchgate.net The Buchwald-Hartwig amination and the Ullmann condensation are prominent examples of such reactions and are highly relevant to the derivatization of anilines like this compound. researchgate.net
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide or triflate and an amine. youtube.com This reaction is known for its high efficiency, functional group tolerance, and mild reaction conditions. researchgate.net It allows for the synthesis of a wide variety of N-aryl amines. For this compound, this reaction could be used to introduce this aniline moiety onto another aromatic ring.
Ar-X (Aryl Halide) + H₂N-Ar' (this compound) --(Pd catalyst, Ligand, Base)--> Ar-NH-Ar' + HX
The Ullmann condensation is a copper-catalyzed reaction that also forms C-N bonds, typically between an aryl halide and an amine, alcohol, or thiol. organic-chemistry.org While often requiring higher temperatures than the Buchwald-Hartwig reaction, it remains a valuable method, particularly for certain substrates. researchgate.netyoutube.com
Beyond C-N bond formation, metal-catalyzed reactions can also be employed to form new C-C bonds . For instance, an aryl halide derivative of this compound could participate in reactions like the Suzuki or Heck coupling to introduce new carbon-based substituents onto the aromatic ring. nih.gov
| Reaction Name | Catalyst | Bond Formed | General Reactants |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium | C-N | Aryl Halide/Triflate + Amine |
| Ullmann Condensation | Copper | C-N | Aryl Halide + Amine/Alcohol/Thiol |
Advanced Spectroscopic and Structural Elucidation Techniques for 2,4,5 Trimethoxy 3 Methylaniline Derivatives
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of 2,4,5-trimethoxy-3-methylaniline derivatives. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass-to-charge ratio (m/z) measurements, often to four or more decimal places, which allows for the unambiguous assignment of elemental compositions. escholarship.org This high accuracy is critical in distinguishing between compounds with the same nominal mass but different elemental formulas.
Electron ionization (EI) is a common technique used in conjunction with HRMS. The high energy of EI induces fragmentation of the parent molecule, creating a unique fragmentation pattern that serves as a molecular fingerprint. kobv.de Analysis of these fragments provides valuable structural information. For instance, in aniline (B41778) derivatives, characteristic fragmentation patterns can be observed. researchgate.net The molecular ion peak of this compound is expected at an m/z corresponding to its exact mass (C10H15NO3). uni.lu Subsequent fragmentation would likely involve the loss of methyl groups from the methoxy (B1213986) substituents and potentially cleavage of the amine group, providing further confirmation of the structure.
Table 1: Predicted Collision Cross Section (CCS) for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 198.11248 | 140.9 |
| [M+Na]+ | 220.09442 | 150.6 |
| [M-H]- | 196.09792 | 145.2 |
| [M+NH4]+ | 215.13902 | 160.8 |
| [M+K]+ | 236.06836 | 149.8 |
| [M+H-H2O]+ | 180.10246 | 135.1 |
| [M+HCOO]- | 242.10340 | 166.2 |
| [M+CH3COO]- | 256.11905 | 189.4 |
| [M+Na-2H]- | 218.07987 | 145.0 |
| [M]+ | 197.10465 | 145.3 |
| [M]- | 197.10575 | 145.3 |
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound derivatives in solution. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. nih.gov
For more complex structures and to unambiguously assign all signals, multi-dimensional (2D) NMR techniques are employed. nih.gov Experiments such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, helping to identify adjacent protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton and carbon signals, providing information about direct (one-bond) and long-range (two- or three-bond) C-H connectivity, respectively. researchgate.net These techniques are crucial for piecing together the molecular framework of complex aniline derivatives.
Solid-State NMR (ssNMR) is particularly valuable for characterizing complex intermediates that may be insoluble or difficult to crystallize. researchgate.net It provides information about the local atomic environment and dynamics in the solid state. nih.govnih.gov By analyzing the chemical shifts and couplings in ssNMR spectra, the conformation and packing of molecules in a solid sample can be inferred.
Single Crystal X-ray Diffraction Analysis for Solid-State Conformation and Intermolecular Interactions
Single crystal X-ray diffraction is the gold standard for determining the three-dimensional atomic arrangement of a molecule in the solid state. youtube.com This technique provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation. youtube.com For derivatives of this compound, this analysis would reveal the orientation of the methoxy and methyl groups relative to the aniline ring.
Furthermore, single crystal X-ray diffraction elucidates the nature of intermolecular interactions within the crystal lattice, such as hydrogen bonding and van der Waals forces. cardiff.ac.uk For instance, in a related structure, 2-Methoxy-3-[(3,4,5-trimethoxy-anilino)methyl-idene]-3,4-dihydro-2H-1-benzopyran-4-one, an intramolecular N-H⋯O hydrogen bond was found to influence the molecular conformation. nih.gov Understanding these interactions is critical as they govern the physical properties of the solid material.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Reaction Monitoring
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups within a molecule. mdpi.com Each functional group has characteristic vibrational frequencies, which appear as distinct bands in the FT-IR and Raman spectra. For this compound, these techniques would confirm the presence of the amine (N-H stretching and bending), aromatic ring (C-H and C=C stretching), methoxy (C-O stretching), and methyl (C-H stretching and bending) groups. core.ac.ukresearchgate.netresearchgate.net
Beyond simple identification, vibrational spectroscopy is a powerful tool for real-time reaction monitoring. irdg.orgamericanpharmaceuticalreview.com By tracking the appearance or disappearance of specific vibrational bands corresponding to reactants, intermediates, and products, the progress of a chemical reaction can be followed in situ. This allows for the optimization of reaction conditions and provides insights into reaction mechanisms.
Table 2: General FT-IR and FT-Raman Vibrational Frequencies for Related Anilines researchgate.netbiointerfaceresearch.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (amine) | Asymmetric Stretch | 3400 - 3500 |
| N-H (amine) | Symmetric Stretch | 3300 - 3400 |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C-H (methyl) | Asymmetric Stretch | ~2960 |
| C-H (methyl) | Symmetric Stretch | ~2870 |
| C=C (aromatic) | Stretch | 1450 - 1600 |
| N-H (amine) | Bending | 1550 - 1650 |
| C-O (methoxy) | Asymmetric Stretch | 1230 - 1270 |
| C-O (methoxy) | Symmetric Stretch | 1020 - 1075 |
Application of hyphenated techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures and the assessment of compound purity. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and widely used hyphenated techniques.
In these methods, the chromatographic component (GC or LC) separates the individual components of a mixture based on their physical and chemical properties. Each separated component then enters the mass spectrometer, which provides mass information for identification. This combination allows for the confident identification and quantification of each component in a complex sample. For this compound, GC-MS or LC-MS would be used to verify its purity by detecting and identifying any potential impurities or byproducts from its synthesis.
Computational and Theoretical Investigations of 2,4,5 Trimethoxy 3 Methylaniline and Its Reaction Pathways
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. For 2,4,5-Trimethoxy-3-methylaniline, DFT calculations would be employed to determine its most stable three-dimensional conformation. These calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can predict key geometric parameters. researchgate.net
The expected outputs from such a study would include optimized bond lengths, bond angles, and dihedral angles. For instance, the calculations would reveal the planarity of the benzene (B151609) ring, the orientation of the amino (-NH2) and methyl (-CH3) groups, and the rotational positions of the three methoxy (B1213986) (-OCH3) groups relative to the ring. This information is fundamental to understanding the molecule's steric and electronic properties. Studies on related substituted anilines have used DFT to successfully determine these parameters. researchgate.netcolostate.edu
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
| C-N Bond Length | Data not available |
| C-C (aromatic) Bond Lengths | Data not available |
| C-O (methoxy) Bond Lengths | Data not available |
| N-H Bond Lengths | Data not available |
| C-N-H Bond Angle | Data not available |
| Dihedral Angle (Ring-Amino) | Data not available |
Note: This table is for illustrative purposes only. No published data is available for this compound.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods are frequently used to predict spectroscopic data, which can aid in the identification and characterization of synthesized compounds.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations, typically performed at a DFT level of theory, are used to predict the 1H and 13C NMR chemical shifts. scielo.org.za For this compound, these predictions would help assign the signals for the aromatic proton, the methyl protons, the three distinct methoxy group protons, and the amine protons, as well as the corresponding carbon signals.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its infrared (IR) spectrum. This would identify characteristic stretching and bending modes, such as the N-H stretches of the amine group, C-H stretches of the aromatic ring and alkyl groups, C-O stretches of the methoxy groups, and C=C stretches of the benzene ring. scielo.org.zanih.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, corresponding to its UV-Vis absorption spectrum. nih.gov This would provide insight into the wavelengths of maximum absorbance (λmax) and the nature of the electronic excitations (e.g., π→π* transitions) within the substituted aromatic system.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Illustrative)
| Spectrum | Predicted Feature | Wavenumber (cm⁻¹)/Wavelength (nm)/Chemical Shift (ppm) |
| IR | N-H Asymmetric Stretch | Data not available |
| IR | N-H Symmetric Stretch | Data not available |
| IR | C-O-C Asymmetric Stretch | Data not available |
| ¹H NMR | Aromatic H | Data not available |
| ¹³C NMR | C-NH₂ | Data not available |
| UV-Vis | π→π* Transition (λmax) | Data not available |
Note: This table is for illustrative purposes only. No published data is available for this compound.
Reaction Mechanism Elucidation through Transition State Modeling
To understand how this compound participates in chemical reactions, computational chemists model reaction pathways and identify transition states (TS). chemrxiv.org A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation energy and, consequently, its rate.
For example, in an electrophilic aromatic substitution reaction, modeling would identify the structure of the sigma complex intermediate and the transition states leading to its formation and deprotonation. By calculating the energy barriers for substitution at different positions, the regioselectivity of the reaction could be predicted. Such studies have been performed for reactions of other anilines, like the reaction with OH radicals. mdpi.com
Conformational Analysis and Energy Landscape Mapping
Molecules with rotatable bonds, like the methoxy and amino groups in this compound, can exist in multiple conformations. Conformational analysis involves systematically exploring these different spatial arrangements to find the most stable structures (energy minima). colostate.edu
This is achieved by rotating specific bonds (e.g., the C-O bonds of the methoxy groups) and calculating the potential energy at each step. The results are used to create a potential energy surface (PES), which is a map of the molecule's energy as a function of its geometry. aps.orggithub.io The PES reveals the global minimum energy conformation, other local minima, and the energy barriers that separate them, providing crucial information about the molecule's flexibility and the relative populations of its conformers at a given temperature.
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors are values calculated from the electronic structure that help predict a molecule's reactivity. mdpi.com These descriptors quantify concepts like electrophilicity, nucleophilicity, and the location of reactive sites.
Key descriptors that would be calculated for this compound include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability. imist.ma
Molecular Electrostatic Potential (MEP): An MEP map visually shows the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For an aniline (B41778) derivative, the area around the nitrogen atom is expected to be a region of high electron density.
Fukui Functions and Atomic Charges: These descriptors provide a more quantitative, atom-by-atom measure of reactivity, predicting which specific atoms within the molecule are most likely to act as electrophilic or nucleophilic centers. nih.gov
While a full computational and theoretical profile of this compound is not currently available in the scientific literature, the established methodologies described above provide a clear roadmap for such an investigation. The application of DFT, TD-DFT, and other computational techniques would yield significant insights into the molecule's structure, spectroscopy, and reactivity, providing a valuable dataset for chemists working with this and related compounds. Future research is needed to generate and publish this specific data.
The Versatility of this compound in Complex Chemical Synthesis: An Exploration of Its Potential
The field of synthetic organic chemistry continually seeks novel molecular scaffolds to construct complex chemical architectures. Among these, polysubstituted anilines serve as crucial building blocks owing to their inherent reactivity and potential for diverse functionalization. This article focuses on the chemical compound this compound, exploring its potential as a versatile precursor in various domains of complex chemical synthesis, from the generation of heterocyclic systems to the development of advanced materials and catalysts.
Emerging Research Directions and Unexplored Chemical Transformations
Chemoenzymatic Synthesis and Biocatalytic Transformations
Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the practicality of traditional chemical methods, offers a powerful approach for the synthesis and derivatization of complex molecules. Biocatalytic transformations, mediated by enzymes, are known for their high chemo-, regio-, and stereoselectivity, often under mild reaction conditions. nih.govmdpi.com
For a molecule like 2,4,5-Trimethoxy-3-methylaniline, biocatalysis could be particularly advantageous. For instance, nitroreductase enzymes have been successfully employed for the reduction of aromatic nitro compounds to anilines. acs.orgnih.gov This suggests a potential chemoenzymatic route to this compound itself, starting from the corresponding nitroaromatic precursor. Such a process would offer a greener alternative to traditional metal-catalyzed hydrogenations. nih.gov
Furthermore, enzymes such as laccases or peroxidases could be explored for the oxidative coupling of this compound, leading to the formation of novel dimeric structures or for polymerization. nih.gov Amine-transforming enzymes, including monoamine oxidases or transaminases, could also be investigated for selective modifications of the amine group or for the synthesis of chiral derivatives if a suitable prochiral precursor were designed. mdpi.com The aminolysis of various substrates using this compound as a nucleophile could also be catalyzed by enzymes like lipases or proteases, which are known to catalyze such reactions with high selectivity. nih.gov
Table 1: Potential Chemoenzymatic Transformations for this compound
| Transformation | Enzyme Class | Potential Product(s) | Potential Advantages |
| Nitro Reduction | Nitroreductase | This compound | Mild conditions, high chemoselectivity |
| Oxidative Coupling | Laccase/Peroxidase | Dimeric or polymeric derivatives | Novel structural motifs |
| Amine Modification | Monoamine Oxidase | N-dealkylated or oxidized products | Selective functionalization |
| Asymmetric Synthesis | Transaminase | Chiral amine derivatives | Access to enantiopure compounds |
| Aminolysis | Lipase/Protease | Amide derivatives | High selectivity |
Photoredox Catalysis and Electrochemistry in Derivatization
Visible-light photoredox catalysis and electrochemistry have emerged as powerful tools for organic synthesis, enabling a wide range of transformations under mild conditions. acs.orgprinceton.edu These methods rely on the generation of radical intermediates, which can participate in unique bond-forming reactions that are often complementary to traditional ionic pathways. mdpi.comnih.gov
For this compound, the electron-rich nature of the aromatic ring makes it a prime candidate for oxidative functionalization using these techniques. Photoredox catalysis could be employed for various C-H functionalization reactions. For example, the generation of an aniline (B41778) radical cation could facilitate coupling with a range of nucleophiles or radical partners. acs.org The development of methods for the site-selective α-functionalization of primary amine derivatives using photoredox catalysis suggests that similar strategies could be applied to modify the methyl group of this compound after suitable N-protection. nih.govnih.gov
Electrochemistry offers precise control over the redox potential, which can be used to achieve selective transformations. acs.org The electrochemical oxidation of aniline derivatives has been shown to lead to a variety of products, including halogenated anilines and polymerized films. acs.orgnih.gov By carefully tuning the electrode potential and reaction conditions, it may be possible to selectively introduce substituents onto the aromatic ring of this compound or to control its polymerization. acs.org The direct electrochemical synthesis of aniline derivatives is an active area of research and could provide novel routes to functionalized analogs of the target molecule. mdpi.comnih.gov
Table 2: Potential Photoredox and Electrochemical Derivatizations of this compound
| Method | Transformation | Potential Product(s) | Key Advantages |
| Photoredox Catalysis | C-H Arylation | Arylated aniline derivatives | Mild conditions, broad scope |
| Photoredox Catalysis | α-Functionalization (of methyl group) | Functionalized methylaniline derivatives | Site-selectivity |
| Electrochemistry | Halogenation | Halogenated aniline derivatives | Precise control of substitution |
| Electrochemistry | Polymerization | Polyaniline-type materials | Controlled material properties |
Supramolecular Assembly and Host-Guest Chemistry (purely chemical interactions)
Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-defined assemblies. researchgate.net Host-guest chemistry, a subfield of supramolecular chemistry, involves the encapsulation of a "guest" molecule within a larger "host" molecule. tandfonline.com These interactions are driven by forces such as hydrogen bonding, van der Waals forces, and π-π stacking.
The structure of this compound, with its aromatic ring and potential for hydrogen bonding via the amine group, makes it a candidate for participation in supramolecular assemblies. It could act as a guest molecule, being encapsulated within hosts like cyclodextrins, calixarenes, or coordination polymers. tandfonline.comrsc.org Such host-guest complexes could alter the physical properties of the aniline, such as its solubility or reactivity.
Integration with Automation and High-Throughput Experimentation
The integration of automation and high-throughput experimentation (HTE) has revolutionized chemical research, allowing for the rapid screening of reaction conditions and the discovery of new transformations. unchainedlabs.com This approach is particularly well-suited for exploring the reaction space of a molecule like this compound, where many different catalysts, reagents, and conditions could be investigated for a desired transformation. acs.orgnih.gov
For example, an HTE workflow could be designed to screen a library of catalysts for a specific cross-coupling reaction involving this compound. By running hundreds of reactions in parallel on a small scale, the optimal conditions can be identified much more quickly than with traditional one-at-a-time experimentation. unchainedlabs.com This approach is also valuable for the discovery of entirely new reactions, where a diverse set of reagents can be combined to identify unexpected reactivity. acs.org
The data generated from HTE can be used to build predictive models for reaction outcomes, further accelerating the discovery process. For a molecule with multiple potential reaction sites like this compound, HTE would be an invaluable tool for mapping out its reactivity and identifying selective transformations. The development of automated synthesis platforms also allows for the rapid production of libraries of derivatives for biological screening or materials testing. researchgate.net
Table 3: Application of High-Throughput Experimentation to this compound
| Application | Description | Potential Outcome |
| Reaction Optimization | Screening of catalysts, ligands, solvents, and bases for a specific transformation. | Identification of optimal reaction conditions for yield and selectivity. |
| New Reaction Discovery | Combinatorial screening of various reagents and catalysts with the aniline. | Discovery of novel, previously unknown transformations. |
| Library Synthesis | Automated parallel synthesis of a diverse set of derivatives. | Rapid generation of a compound library for screening purposes. |
| Mechanistic Studies | Systematic variation of reaction parameters to probe reaction mechanisms. | Deeper understanding of the factors controlling reactivity. |
Q & A
Q. What are the recommended synthetic pathways for 2,4,5-Trimethoxy-3-methylaniline, and how can reaction conditions be optimized?
Synthesis typically involves substitution reactions on aniline derivatives or methoxylation of methyl-substituted precursors. For example:
- Nucleophilic aromatic substitution using methoxy groups under acidic conditions (e.g., H₂SO₄ catalysis at 80–100°C).
- Reductive alkylation of nitro precursors (e.g., using Pd/C and H₂) to introduce the methyl group .
Optimization requires careful control of temperature, solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios of methoxylating agents. Purity can be enhanced via recrystallization in ethanol/water mixtures.
Q. What spectroscopic and analytical methods are most effective for characterizing this compound?
- ¹H/¹³C NMR : Assign methoxy (-OCH₃) peaks at ~3.7–3.9 ppm and aromatic protons in the 6.5–7.2 ppm range.
- FT-IR : Confirm N-H stretches (~3400 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 196.11 (calculated for C₁₀H₁₅NO₃).
- X-ray crystallography (if crystalline): Resolve steric effects of methoxy and methyl groups .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Nitrile gloves, lab coats, and safety goggles (due to skin/eye irritation risks) .
- Ventilation : Use fume hoods to avoid inhalation (linked to acute toxicity; H330 hazard) .
- Storage : Keep in amber glass at 0–6°C under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to model electron density distribution, HOMO-LUMO gaps, and charge transfer in oxidation/reduction reactions .
- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate polar protic environments.
- Benchmarking : Compare computed vibrational spectra with experimental IR/Raman data to validate accuracy .
Table 1 : DFT Functional Performance for Thermochemical Properties
| Functional | Avg. Deviation (kcal/mol) | Applicability |
|---|---|---|
| B3LYP | 2.4 | Atomization energies |
| CCSD(T) | <1.0 | High-precision studies |
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Dose-Response Analysis : Use nonlinear regression (e.g., Hill equation) to quantify IC₅₀ variations across studies.
- Structural Analog Comparison : Compare with derivatives (e.g., 3,4,5-Trimethoxyaniline) to isolate methoxy positioning effects .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous assays .
Q. What strategies optimize the design of analogs for structure-activity relationship (SAR) studies?
- Functional Group Replacement : Substitute methoxy groups with halogens (e.g., Cl, F) to modulate electron-withdrawing effects .
- Steric Tuning : Introduce bulkier substituents (e.g., trifluoromethyl) at the 3-position to probe steric hindrance .
- Multi-Step Synthesis : Employ cross-coupling (e.g., Suzuki-Miyaura) to attach heteroaromatic moieties .
Methodological Notes
- Data Reproducibility : Document solvent purity, catalyst batches, and reaction monitoring (e.g., TLC/RF values).
- Ethical Compliance : Adhere to institutional guidelines for toxic compound disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
